2-(4-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C14H20BrClN2O2 and its molecular weight is 363.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in synthetic studies aiming to optimize technological parameters such as raw material ratios, reaction times, and temperatures. These efforts have resulted in high-yield syntheses, highlighting its potential for efficient production in chemical research (Wang Jin-peng, 2013).
Potential Antifungal Applications
- Novel antifungal compounds incorporating the piperazine structure, such as 1,2,4-triazole derivatives, have been synthesized and characterized. These compounds demonstrate significant solubility in biologically relevant solvents, which is crucial for their potential application as antifungal agents. The detailed thermodynamic parameters of solubility and partitioning processes provide insights into their interaction with biological media, suggesting a lipophilic delivery pathway (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antimicrobial and Antitumor Activity
- Research on the antimicrobial and antitumor activities of piperazine derivatives has led to the synthesis of compounds with promising biological activities. These studies have explored the potential therapeutic applications of these compounds, including their efficacy against various bacterial and fungal strains as well as tumor cell lines. The structural modifications and synthesis of novel piperazine-based compounds contribute to the development of new antimicrobial and antitumor agents (N. Nishat, M. Haq, T. Ahamad, Vikrant Kumar, 2007).
Analytical Method Development
- The development of gas chromatographic methods using flame ionization detection (GC–FID) for the identification and quantification of non-chromophoric impurities in pharmaceuticals demonstrates the compound's relevance in ensuring the purity and safety of drug substances. Such analytical advancements facilitate the quality control of pharmaceuticals by detecting trace-level impurities, underscoring the compound's utility in the pharmaceutical industry (S. Jadhav, Shashikant B. Landge, Samadhan S. Shelke, et al., 2010).
Green Chemistry Applications
- The synthesis of dibenzo[b,f][1,4]thiazepine derivatives, employing green chemistry principles, highlights the compound's role in environmentally friendly chemical processes. This approach emphasizes the importance of sustainable practices in chemical synthesis, offering a pathway to the preparation of complex molecules with reduced environmental impact (G. Mahale, Ashok Kumar, Dharmendra Singh, et al., 2008).
Properties
IUPAC Name |
2-[4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O2/c15-12-1-2-14(13(16)11-12)20-10-8-18-5-3-17(4-6-18)7-9-19/h1-2,11,19H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJOBZNXHDUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.